SNIPER(ABL)-039 is a novel hybrid small molecule designed for targeted protein degradation. [] It falls under the category of Specific and Nongenetic Inhibitor of Apoptosis Protein (IAP)-dependent Protein Erasers (SNIPERs). [] SNIPER(ABL)-039 is specifically engineered to induce the degradation of the oncogenic BCR-ABL fusion protein, a key driver in Chronic Myelogenous Leukemia (CML). [, ] Its role in scientific research is to serve as a powerful tool for studying BCR-ABL protein degradation, investigating the potential of IAP-mediated protein knockdown, and exploring new therapeutic strategies for CML. [, ]
Sniper(abl)-039 is a novel compound designed as a Specific and Non-genetic Inhibitor of Apoptosis Protein-dependent Protein Eraser. This compound targets the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemia (CML). By facilitating the degradation of this oncogenic protein, Sniper(abl)-039 aims to provide a therapeutic avenue for overcoming resistance to traditional ABL tyrosine kinase inhibitors like imatinib and dasatinib. The compound's structure consists of a ligand that binds to the E3 ubiquitin ligase and another that targets the BCR-ABL protein, linked by a spacer to optimize efficacy .
Sniper(abl)-039 belongs to a class of compounds known as proteolysis-targeting chimeras (PROTACs), which are engineered to induce targeted protein degradation via the ubiquitin-proteasome system. Specifically, it is classified under small molecule inhibitors that employ a unique mechanism involving the hijacking of cellular pathways responsible for protein degradation. This compound has been developed through a combination of various ABL inhibitors and IAP ligands, showcasing its potential as an innovative therapeutic agent in oncology .
The synthesis of Sniper(abl)-039 involves several key steps:
The synthetic routes involve careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity. Automated synthesizers may be utilized for large-scale production, enhancing efficiency and reproducibility .
The molecular structure of Sniper(abl)-039 features:
The molecular formula for Sniper(abl)-039 is C₁₈H₁₈N₄O₄S, with a molecular weight of approximately 382.43 g/mol. The compound's structure facilitates its dual functionality in targeting and degrading the BCR-ABL protein through the ubiquitin-proteasome pathway .
Sniper(abl)-039 primarily engages in two types of chemical reactions:
The reactions involve common reagents such as amine and carboxylic acid derivatives for amide bond formation. Protecting groups like tert-butyloxycarbonyl (Boc) may be used during synthesis to shield reactive functional groups .
Sniper(abl)-039 operates through a unique mechanism involving:
Research indicates that Sniper(abl)-039 effectively degrades BCR-ABL at concentrations as low as 10 nM, demonstrating its potency in inhibiting cell growth in CML models .
Sniper(abl)-039 exhibits characteristics typical of small organic molecules:
The compound's stability under physiological conditions has been confirmed through various assays. It shows resilience against hydrolysis and oxidation, making it suitable for biological applications .
Sniper(abl)-039 holds promise in several scientific applications:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: